![molecular formula C16H11ClN2O3S B13366393 4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone](/img/structure/B13366393.png)
4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone ring, a chlorophenyl group, and a sulfinyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzene derivatives.
Sulfoxidation: The sulfinyl group is introduced through the oxidation of a sulfide precursor using oxidizing agents such as m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (MCPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: The compound is used in biological assays to study its effects on cellular pathways and enzyme activities.
Industry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activities. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chlorophenyl phenyl sulfone
- 4-chlorophenyl phenyl sulfide
- 6-ethoxycarbonylmethyl-sulfinyl-2,3-dihydroxy-1,2,3,4-tetrahydropyridine
Uniqueness
4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone is unique due to its combination of a pyridazinone ring with a sulfinyl group and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C16H11ClN2O3S |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)sulfinyl-4-hydroxy-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H11ClN2O3S/c17-11-6-8-12(9-7-11)23(22)15-14(20)13(18-19-16(15)21)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21) |
Clé InChI |
MKMITAPTALZLMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2O)S(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Benzylsulfanyl)methyl]-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366317.png)
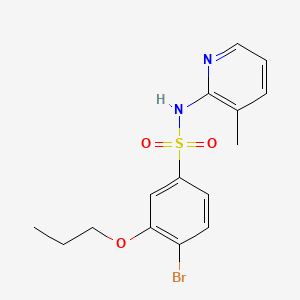
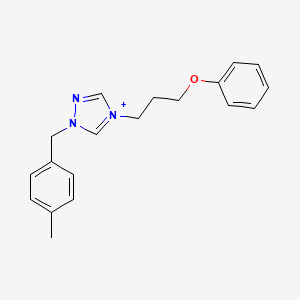

![N-[4-(difluoromethoxy)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13366340.png)
![6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366343.png)

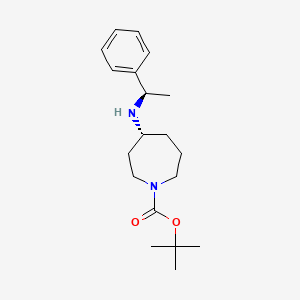
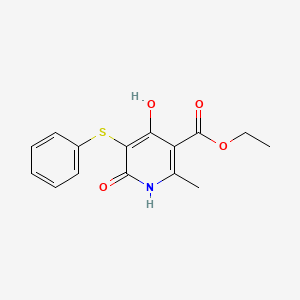
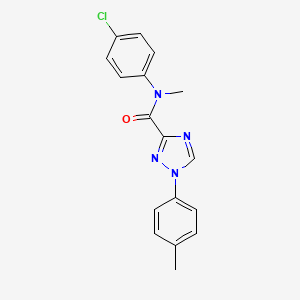
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide](/img/structure/B13366372.png)
![Ethyl 3-(1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-4-cyano-1H-pyrazol-5-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylate](/img/structure/B13366379.png)
![Methyl 4-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B13366383.png)
